molecular formula C11H21NO5S B054189 Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide CAS No. 3637-26-1

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

Cat. No. B054189
CAS RN: 3637-26-1
M. Wt: 279.36 g/mol
InChI Key: BCAIDFOKQCVACE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quaternary ammonium compounds involves reactions such as etherification and substitution. For instance, solutions of some quaternary ammonium fluoride hydrates in dimethyl sulfoxide (DMSO) are efficient solvents for the dissolution and derivatization of cellulose, indicating a potential pathway for synthesis involving halide exchange and etherification reactions (Casarano et al., 2014).

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds can be elucidated using techniques like FTIR, Raman, and NMR spectroscopy. These compounds typically exhibit complex vibrational modes and chemical shifts indicative of their structure (Kowałczyk, 2008). Quantum chemical calculations, such as those carried out with Density Functional Theory (DFT), can provide insights into the stability and electronic structure of these molecules.

Chemical Reactions and Properties

Quaternary ammonium compounds participate in a variety of chemical reactions, including electrochemical oxidation, which can be studied in different solvents (Buzzeo et al., 2004). Their reactivity is influenced by their structure, with the ammonium group playing a crucial role in their interaction with other chemical species.

Physical Properties Analysis

The physical properties of quaternary ammonium compounds, such as solubility and phase behavior, are influenced by the length of the alkyl chain and the nature of the substituents. For example, gemini surfactants with quaternary ammonium salt and sulfobetaine moiety exhibit unique adsorption and aggregation properties in solution, which can be tailored by adjusting the hydrocarbon chain length (Nyuta et al., 2006).

Chemical Properties Analysis

The chemical properties of quaternary ammonium compounds, such as their reactivity and stability, are key to their applications. Their stability in various chemical environments, including strong bases, highlights their potential use in a wide range of chemical processes (Lethesh et al., 2014).

Scientific Research Applications

Stem Cell Research

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide is used in the development of synthetic polymer coatings like PMEDSAH. These coatings are significant as they sustain long-term growth of human embryonic stem cells in various culture media. Such advancements are crucial for standardizing and controlling the culture matrix for embryonic stem cells, which plays a vital role in understanding stem cell behavior and optimizing their use in biomedical applications (Villa-Diaz et al., 2010).

Material Science

In material science, this compound is involved in the synthesis and evaluation of polybetaine-type ion gel electrolytes. These electrolytes show promising properties like a specific glass transition temperature and consistent ionic conductivity. The oxidation stability of these ion gels increases with the content of this compound, highlighting its role in improving material properties (Ishii et al., 2017).

Chromatography

The compound is also utilized in creating polymeric porous layers for open tubular capillary columns in liquid chromatography. These zwitterionic polymeric porous layers significantly improve the separation of various compounds, demonstrating strong hydrophilicity. Additionally, these layers have been successfully applied in analyzing complex samples like flavonoids from licorice, indicating their potential in complex sample separation (Peng et al., 2016).

Polymer Brush Properties

Research in polymer science has utilized this compound to study the controlled synthesis of polyMEDSAH from initiator-modified gold surfaces. The study reveals intriguing transitions in the properties of polyMEDSAH brushes as a function of grafting density and thickness, contributing significantly to the understanding of polymer brush behavior (Cheng et al., 2008).

Safety And Hazards

When handling DMAPS, it is recommended to use personal protective equipment and avoid dust formation. Avoid breathing vapors, mist, or gas, and ensure adequate ventilation . If skin contact occurs, it should be washed with a large amount of soap and water .

properties

IUPAC Name

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAIDFOKQCVACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41488-70-4
Record name Poly(sulfobetaine methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41488-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10189895
Record name Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

CAS RN

3637-26-1
Record name Sulfobetaine methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637261
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Record name Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
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Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
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Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
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Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
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Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Reactant of Route 6
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

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